molecular formula C7H4Cl4 B075636 1,3,5-Trichloro-2-(chloromethyl)benzene CAS No. 1344-32-7

1,3,5-Trichloro-2-(chloromethyl)benzene

Cat. No.: B075636
CAS No.: 1344-32-7
M. Wt: 229.9 g/mol
InChI Key: NJQRKFOZZUIMGW-UHFFFAOYSA-N
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Description

1,3,5-Trichloro-2-(chloromethyl)benzene: is an organic compound with the molecular formula C7H4Cl4 . It is a chlorinated derivative of benzene, characterized by the presence of three chlorine atoms and one chloromethyl group attached to the benzene ring. This compound is used in various chemical processes and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3,5-Trichloro-2-(chloromethyl)benzene can be synthesized through the chlorination of 1,3,5-trichlorobenzene. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure the selective chlorination of the benzene ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: 1,3,5-Trichloro-2-(chloromethyl)benzene undergoes various chemical reactions, including:

Major Products Formed:

Scientific Research Applications

Chemistry: 1,3,5-Trichloro-2-(chloromethyl)benzene is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .

Biology and Medicine: In biological research, this compound is used to study the effects of chlorinated aromatic compounds on biological systems. It is also used in the development of pharmaceuticals and agrochemicals .

Industry: The compound finds applications in the production of polymers, resins, and other industrial chemicals. It is used as a precursor in the manufacture of flame retardants, plasticizers, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 1,3,5-Trichloro-2-(chloromethyl)benzene involves its interaction with various molecular targets. The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophiles. This reactivity is exploited in organic synthesis to introduce new functional groups into the benzene ring .

Comparison with Similar Compounds

    1,2,3-Trichlorobenzene: Another chlorinated benzene derivative with chlorine atoms at different positions on the benzene ring.

    1,2,4-Trichlorobenzene: Similar to 1,3,5-Trichloro-2-(chloromethyl)benzene but with a different arrangement of chlorine atoms.

    1,3,5-Tris(chloromethyl)benzene: Contains three chloromethyl groups attached to the benzene ring.

Uniqueness: this compound is unique due to the presence of both chlorine atoms and a chloromethyl group on the benzene ring. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

1,3,5-trichloro-2-(chloromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl4/c8-3-5-6(10)1-4(9)2-7(5)11/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJQRKFOZZUIMGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)CCl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90892072
Record name 2,4,6-Trichlorobenzyl chloride
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Molecular Weight

229.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17293-03-7, 1344-32-7
Record name 1,3,5-Trichloro-2-(chloromethyl)benzene
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Record name Benzene, trichloro(chloromethyl)-
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Record name 2,4,6-Trichlorobenzyl chloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, trichloro(chloromethyl)-
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Record name 2,4,6-Trichlorobenzyl chloride
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Record name Trichloro(chloromethyl)benzene
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Record name 1,3,5-trichloro-2-(chloromethyl)benzene
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Record name 2,4,6-TRICHLOROBENZYL CHLORIDE
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Synthesis routes and methods

Procedure details

To a stirred solution of 2,4,6-trichlorobenzylalcohol (10.0 g; 47.3 mmol) in chloroform (100 ml) kept under nitrogen atmosphere, thionyl chloride (6.07 ml; 85.1 mmol) was added slowly at 0° C. over a period of 15 minutes followed by catalytic amount of DMF. The reaction mix was allowed to stir at ambient temp for 3 hours. The reaction mixture was quenched with 50 ml of water; the aqueous layer was extracted with DCM (3×100 ml). The combined organic layer was washed with 5% sodium bicarbonate solution (2×50 ml) followed by brine (50 ml) and dried over anhydrous sodium sulphate. The solvent was evaporated under reduced pressure. 10.9 g (100% of theory) of 1,3,5-trichloro-2-chloromethyl-benzene was obtained in form of a white solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.07 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

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